Cas no 1255147-72-8 (2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid)

2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid is a specialized quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, combining a methoxy-methylphenoxy substituent with a quinoline carboxylic acid core, offers distinct reactivity and binding properties. This compound may serve as an intermediate in synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The methoxy and methyl groups enhance solubility and metabolic stability, while the carboxylic acid functionality allows for further derivatization. Its well-defined molecular architecture makes it valuable for structure-activity relationship studies. Suitable for controlled reactions, it is typically handled under standard laboratory conditions with appropriate safety measures.
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid structure
1255147-72-8 structure
Product Name:2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid
CAS No:1255147-72-8
MF:C18H15NO4
MW:309.316004991531
MDL:MFCD18064547
CID:4691442
Update Time:2025-05-22

2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxy-4-methylphenoxy)quinoline-4-carboxylic acid
    • T4190
    • 4-quinolinecarboxylic acid, 2-(2-methoxy-4-methylphenoxy)-
    • 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid
    • MDL: MFCD18064547
    • Inchi: 1S/C18H15NO4/c1-11-7-8-15(16(9-11)22-2)23-17-10-13(18(20)21)12-5-3-4-6-14(12)19-17/h3-10H,1-2H3,(H,20,21)
    • InChI Key: PFVBJNVMBSJNBF-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C)=CC=1OC)C1=CC(C(=O)O)=C2C=CC=CC2=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 416
  • Topological Polar Surface Area: 68.6

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2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1255147-72-8)2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid
Order Number:A1118791
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:20
Price ($):240.0
Email:sales@amadischem.com

Additional information on 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid

Introduction to 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid (CAS No. 1255147-72-8)

2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid, also known by its CAS registry number CAS No. 1255147-72-8, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a quinoline ring system with a carboxylic acid group at the 4-position and a phenoxy substituent at the 2-position, which itself is substituted with methoxy and methyl groups. These structural features contribute to its unique chemical properties and biological functions.

The synthesis of 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research purposes. The synthesis process typically begins with the preparation of the phenoxy group, followed by its coupling with the quinoline derivative to form the final product.

In terms of biological activity, 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid has been shown to exhibit potent anti-inflammatory and antioxidant properties. Studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a promising candidate for the development of anti-inflammatory drugs. Additionally, its antioxidant activity has been attributed to its ability to scavenge free radicals and reduce oxidative stress, which are critical factors in various diseases, including neurodegenerative disorders and cardiovascular diseases.

Recent research has also explored the potential of CAS No. 1255147-72-8 as a modulator of cellular signaling pathways. For instance, studies have shown that this compound can interact with key signaling molecules such as mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-kB), which play pivotal roles in inflammation, apoptosis, and cell proliferation. These findings suggest that 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid could be a valuable tool in the development of therapeutic agents targeting these pathways.

The pharmacokinetic properties of this compound have also been investigated, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Studies indicate that it exhibits moderate bioavailability and is metabolized through both phase I and phase II enzymatic pathways. These characteristics are essential for determining its suitability as a drug candidate and for optimizing its formulation for clinical use.

In conclusion, 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid, or CAS No. 1255147-72-8, represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive target for further research in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1255147-72-8)2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid
A1118791
Purity:99%
Quantity:1g
Price ($):240.0
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